molecular formula C19H14N2O B8756474 2-(Phenylamino)acridin-9(10H)-one CAS No. 75512-00-4

2-(Phenylamino)acridin-9(10H)-one

Cat. No.: B8756474
CAS No.: 75512-00-4
M. Wt: 286.3 g/mol
InChI Key: USTNFRALPDIXCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Phenylamino)acridin-9(10H)-one is a useful research compound. Its molecular formula is C19H14N2O and its molecular weight is 286.3 g/mol. The purity is usually 95%.
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Properties

CAS No.

75512-00-4

Molecular Formula

C19H14N2O

Molecular Weight

286.3 g/mol

IUPAC Name

2-anilino-10H-acridin-9-one

InChI

InChI=1S/C19H14N2O/c22-19-15-8-4-5-9-17(15)21-18-11-10-14(12-16(18)19)20-13-6-2-1-3-7-13/h1-12,20H,(H,21,22)

InChI Key

USTNFRALPDIXCN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=CC3=C(C=C2)NC4=CC=CC=C4C3=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Dowtherm® A (100 ml) was brought to reflux in a mechanically stirred flask with a steam-heated condenser and nitrogen atmosphere. A solution of 30 g of a mixture of the methyl and ethyl esters of 2-{4'-[(phenyl)amino]phenyl}aminocyclohexenecarboxylate in 300 ml of Dowtherm® A was added dropwise over 2 hours. Reflux was continued for 1/2 hour after the addition was complete. The reaction was cooled slightly and 1.5 g of 10% palladium on carbon was added. The mixture was refluxed for an additional 6 hours. The mixture was cooled. The precipitate that formed was filtered. The precipitate was washed with petroleum ether. The precipitate was dissolved in 150 ml of warm dimethylformamide (DMF). The DMF solution was filtered and the solid remaining on the funnel was washed with an additional 75 ml of DMF. The combined DMF filtrates were diluted to 2 liters with water. The product precipitated and was collected on a funnel and was washed well with water. Vacuum oven drying at 80° C. for 2 days gave 25 g (96% yield) of 2-(phenyl)amino-9(10H)acridinone.
[Compound]
Name
mixture
Quantity
30 g
Type
reactant
Reaction Step One
[Compound]
Name
methyl and ethyl esters
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-{4'-[(phenyl)amino]phenyl}aminocyclohexenecarboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
300 mL
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solvent
Reaction Step One
Quantity
1.5 g
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catalyst
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0 (± 1) mol
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solvent
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Synthesis routes and methods II

Procedure details

Similar good results are obtainable when 2,5-dianilinoterephthalic acid is replaced by 2,5-di-p-toluidinoterephthalic acid or 2,5-di(4-chloroanilino)terephthalic acid.
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Synthesis routes and methods III

Procedure details

A mixture of 70 g of 5,6,7,8-tetrahydro-2-anilinoacridone and 700 ml of Dowtherm® A was brought to reflux in a 2-liter resin kettle, in a nitrogen atmosphere. A stainless steel mesh basket containing 14.5 g of 0.5% palladium on 1/8 inch alumina pellets was lowered into the reaction mixture. The mixture was refluxed for 18 hours. The basket was removed from the reaction mixture, which was then allowed to cool. The precipitated product was collected on a filter and washed with four 350 ml aliquots of methanol. Vacuum oven drying at 100° C. overnight gave 61.4 g (89%) of the product that was analyzed by microanalysis.
Name
5,6,7,8-tetrahydro-2-anilinoacridone
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
reactant
Reaction Step One
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
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reactant
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Quantity
14.5 g
Type
catalyst
Reaction Step Two
[Compound]
Name
resin
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
89%

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